7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C20H13ClN4O and a molecular weight of 360.81 g/mol. This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . These results suggest that the compound could be a promising candidate for cancer treatment .
Biochemical Analysis
Cellular Effects
Related pyrazolopyrimidines have shown cytotoxic activities against various cell lines .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolopyrimidines .
Preparation Methods
The synthesis of 7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 2-hydroxyacetophenone to form 2-[(4-chlorobenzyl)oxy]acetophenone. This intermediate is then reacted with 3-aminopyrazole in the presence of a base to form the pyrazolo[1,5-a]pyrimidine ring system. Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent.
Chemical Reactions Analysis
7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and phenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as a fluorescent probe due to its photophysical properties.
Medicine: It has shown promise as a potential therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: The compound is used in the development of new materials with specific optical and electronic properties.
Comparison with Similar Compounds
7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile can be compared to other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in enzyme inhibition.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
7-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O/c21-16-7-5-14(6-8-16)13-26-19-4-2-1-3-17(19)18-9-10-23-20-15(11-22)12-24-25(18)20/h1-10,12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDNHXCELBBTQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC3=C(C=NN23)C#N)OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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